molecular formula C9H15NO3 B13452861 (1R,3R)-3-acetamidocyclohexane-1-carboxylic acid

(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid

Cat. No.: B13452861
M. Wt: 185.22 g/mol
InChI Key: XJBZHHSZIIUCOM-HTQZYQBOSA-N
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Description

(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with an acetamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-acetamidocyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes selective functionalization.

    Introduction of Functional Groups: The cyclohexane is first brominated to introduce bromine atoms at specific positions.

    Substitution Reaction: The brominated cyclohexane undergoes a substitution reaction with acetamide to introduce the acetamido group.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetamido or carboxylic acid groups.

    Substitution: The compound can participate in substitution reactions to replace the acetamido or carboxylic acid groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-acetamidocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,3R)-3-acetamidocyclohexane-1-carboxylic acid include:

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-,8-/m1/s1

InChI Key

XJBZHHSZIIUCOM-HTQZYQBOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)O

Origin of Product

United States

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